molecular formula C11H13NO4 B1583214 2-Benzamido-3-hydroxy-2-methylpropanoic acid CAS No. 7508-82-9

2-Benzamido-3-hydroxy-2-methylpropanoic acid

Cat. No. B1583214
CAS RN: 7508-82-9
M. Wt: 223.22 g/mol
InChI Key: FVWQRKJTTRAXJP-UHFFFAOYSA-N
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Description

2-Benzamido-3-hydroxy-2-methylpropanoic acid , also known by its IUPAC name (S)-2-Benzamido-3-hydroxy-2-methylpropanoic acid , is a chemical compound with the molecular formula C₁₁H₁₃NO₄ . It falls under the category of amino acids and is structurally related to 2-hydroxyisobutyric acid .


Synthesis Analysis

The synthesis of this compound involves several steps, including the condensation of benzoyl chloride with 2-amino-3-hydroxy-2-methylpropanoic acid. Further purification and characterization are necessary to obtain the desired product .

properties

IUPAC Name

2-benzamido-3-hydroxy-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-11(7-13,10(15)16)12-9(14)8-5-3-2-4-6-8/h2-6,13H,7H2,1H3,(H,12,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVWQRKJTTRAXJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(C(=O)O)NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40324575
Record name ST50405772
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40324575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DL-N-Benzoyl-2-methylserine

CAS RN

7508-82-9
Record name NSC407106
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407106
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ST50405772
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40324575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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